

A Researcher's Guide to HNF4A Antibody Cross-Reactivity Across Species

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Compound of Interest

Compound Name: *Hhcfu*

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For researchers in drug development and life sciences, selecting the right antibody is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of commercially available Hepatocyte Nuclear Factor 4 Alpha (HNF4A) antibodies, with a focus on their cross-reactivity across human, mouse, and rat species. The information presented is compiled from publicly available datasheets to aid in the selection of the most suitable antibody for your specific research needs.

Performance Comparison of HNF4A Antibodies

The following table summarizes the key characteristics and validated applications of several HNF4A antibodies from different suppliers. This allows for a direct comparison of their documented performance and cross-reactivity.

Antibody Name/ID	Supplier	Host Species	Clonality	Reactivity	Validated Applications
MA1-199 (K9218)	Thermo Fisher Scientific	Mouse	Monoclonal	Human, Mouse, Rat[1][2]	WB, IHC, ICC/IF, Flow Cytometry, ELISA, IP[1][2]
NBP1-89679	Novus Biologicals	Rabbit	Polyclonal	Human, Mouse, Rat	WB, IHC, ICC/IF
ab201460 (EPR16885-99)	Abcam	Rabbit	Monoclonal	Human, Mouse, Rat[3]	WB, IHC-P, ICC/IF, Flow Cytometry (Intra), ChIC/CUT&R UN-seq[3]
ab181604 (EPR16885)	Abcam	Rabbit	Monoclonal	Human, Mouse, Rat	WB, IP, IHC-P, ChIP
26245-1-AP	Proteintech	Rabbit	Polyclonal	Human (cited for mouse)[4]	WB, IHC, IF, ELISA[4]
ab41898 (K9218)	Abcam	Mouse	Monoclonal	Human, Rat[5]	WB, IHC-P, ICC/IF, Flow Cytometry[5]

Experimental Methodologies

Reproducibility of experimental results is contingent on detailed and consistent protocols. Below are representative methodologies for key applications as described in the product literature for the compared antibodies.

Western Blotting (WB)

- **Lysate Preparation:** Whole-cell extracts are prepared from cell lines (e.g., Caco-2, HepG2, HCT-116, HeLa) using a suitable lysis buffer.[1] The protein concentration of the lysate is

determined using a standard protein assay.

- Electrophoresis and Transfer: 30 µg of protein lysate is loaded per lane and separated on a NuPAGE™ 4-12% Bis-Tris Protein Gel.[1] The separated proteins are then transferred to a nitrocellulose membrane.[1]
- Antibody Incubation: The membrane is blocked to prevent non-specific binding. The primary antibody (e.g., Anti-HNF4A Monoclonal Antibody (K9218)) is diluted (e.g., 1 µg/mL) and incubated with the membrane.[2] Following washes, the membrane is incubated with a suitable HRP-conjugated secondary antibody.
- Detection: The signal is visualized using a chemiluminescent substrate. A band corresponding to HNF4A is expected at approximately 53 kDa.[1][3]

Immunohistochemistry (IHC) - Paraffin

- Tissue Preparation: Paraffin-embedded tissue sections (e.g., human colon cancer, mouse liver, rat colon) are deparaffinized and rehydrated.[3][4]
- Antigen Retrieval: Heat-mediated antigen retrieval is performed using a Tris/EDTA buffer (pH 9.0).[3][4]
- Antibody Incubation: The slides are blocked, and then incubated with the primary HNF4A antibody at an optimized dilution (e.g., 1:2000 for ab201460).[3] After washing, a secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) is applied.[3]
- Staining and Visualization: The signal is developed using a chromogen, and the sections are counterstained with Hematoxylin.[3] Nuclear staining is the expected localization for HNF4A.[3]

Immunocytochemistry/Immunofluorescence (ICC/IF)

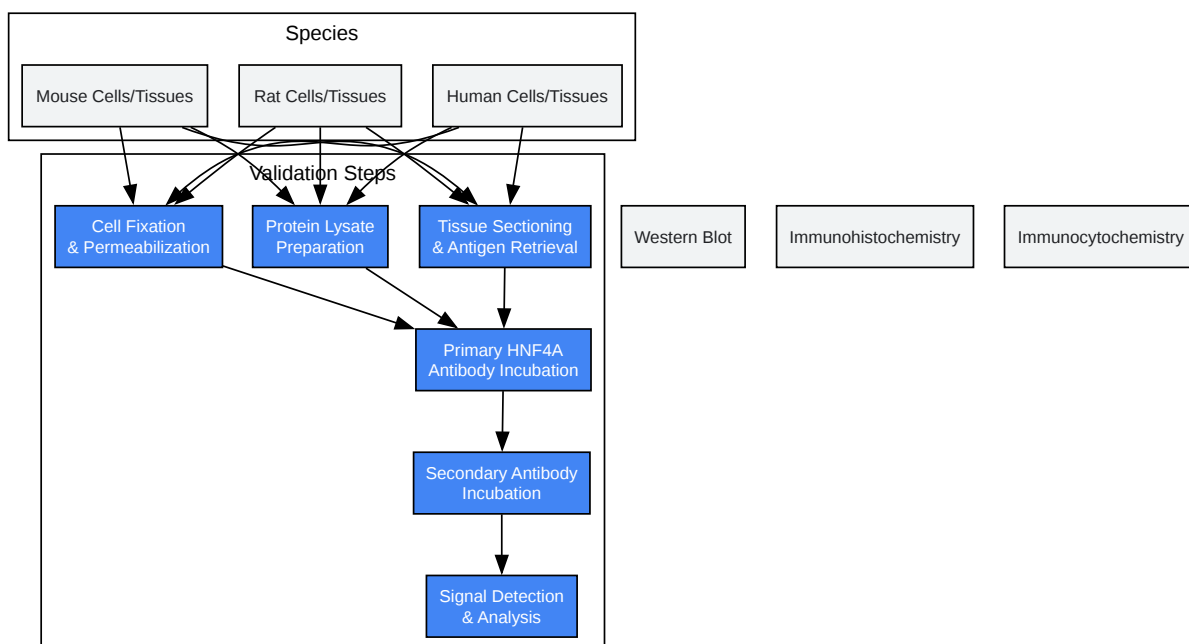
- Cell Preparation: Cells (e.g., HepG2) are grown on coverslips to approximately 70% confluency.[1]
- Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton™ X-100.[1]

- **Antibody Incubation:** After blocking with 2% BSA, the cells are incubated with the primary HNF4A antibody (e.g., MA1-199 at 1:100 dilution) overnight at 4°C.[1] Following washes, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Superclonal™ Recombinant Secondary Antibody, Alexa Fluor® 488 conjugate).[1]
- **Imaging:** The coverslips are mounted, and the fluorescent signal is visualized using a fluorescence microscope.

HNF4A Signaling and Experimental Workflow

Hepatocyte Nuclear Factor 4 Alpha (HNF4A) is a crucial transcription factor that plays a pivotal role in the development and function of the liver, kidney, and intestines.[2] Mutations in the HNF4A gene are associated with Maturity-Onset Diabetes of the Young, Type 1 (MODY1).[2][6] HNF4A is involved in regulating the expression of a multitude of genes, including those essential for glucose, cholesterol, and fatty acid metabolism.

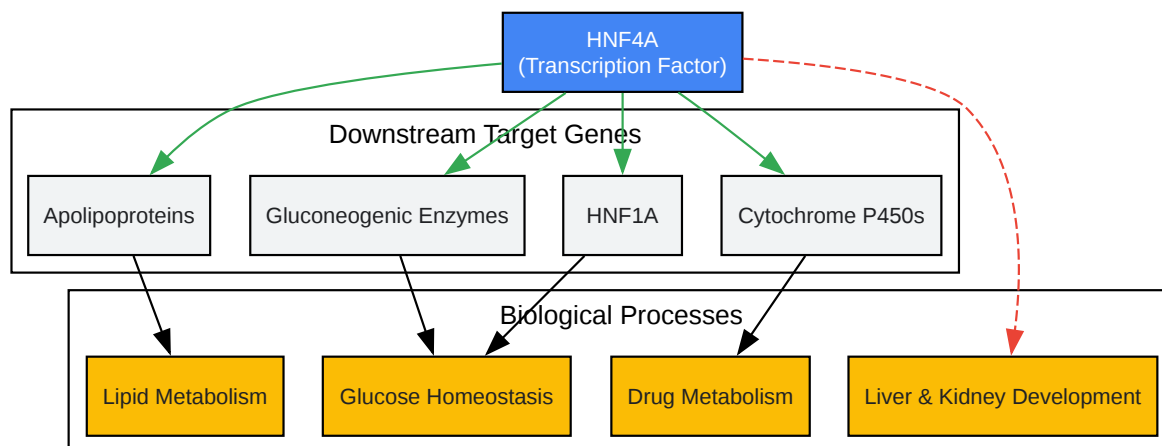
Below is a diagram illustrating a simplified workflow for validating HNF4A antibody cross-reactivity.



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Workflow for HNF4A antibody cross-reactivity validation.

The following diagram illustrates a simplified representation of HNF4A's central role in gene regulation.



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Simplified HNF4A signaling pathway.

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